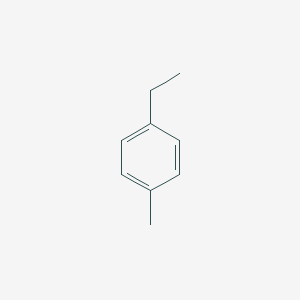

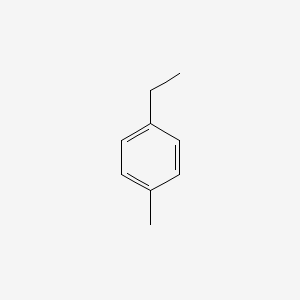

4-Ethyltoluene

Description

Properties

IUPAC Name |

1-ethyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-3-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLPEMVDPFPYPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9029194 | |

| Record name | 4-Ethyltoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Reference #1] Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Benzene, 1-ethyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethyltoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11099 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

3.0 [mmHg] | |

| Record name | 4-Ethyltoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11099 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

622-96-8 | |

| Record name | 1-Ethyl-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyltoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyltoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-ethyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethyltoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyltoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-ETHYLTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6JY83VLB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Ethyltoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 4-ethyltoluene, a significant organic compound with applications in various industrial processes. The information is presented to support research, development, and quality control activities. All quantitative data is summarized for clarity, and detailed experimental protocols for the determination of these properties are provided.

Core Physical Properties of this compound

This compound, also known as p-ethyltoluene, is an aromatic hydrocarbon with the chemical formula C₉H₁₂. It is a colorless liquid at room temperature.[1][2] Key physical characteristics are essential for its handling, application, and in the design of processes in which it is a component.

Data Presentation

The following table summarizes the principal physical properties of this compound compiled from various sources.

| Physical Property | Value | Units | Conditions |

| Molecular Weight | 120.19 | g/mol | |

| Appearance | Colorless liquid | ||

| Density | 0.861 | g/cm³ | at 20 °C |

| 0.861 | g/mL | at 25 °C[3][4][5][6] | |

| Boiling Point | 160 - 162 | °C | at 1013 hPa[7] |

| 162 | °C | [1][3][4][8] | |

| Melting Point | -62 | °C[4][7][9] | |

| -62.3 | °C[8][10][11] | ||

| Flash Point | 36 | °C | [9][12] |

| 43 | °C | closed cup[7][13] | |

| Solubility in Water | 94.9 | mg/L | experimental[2][4] |

| Insoluble | [2][4][14] | ||

| Vapor Pressure | 3.0 | mmHg | [15] |

| Refractive Index | 1.495 | at 20 °C, n20/D[3][4][5][6] | |

| 1.4943 | at 20 °C, λ = 589.29 nm[16] | ||

| Autoignition Temperature | 475 | °C | [7] |

| 887 | °F | [3][5] | |

| Explosive Limits | 1.2 - 7 | % (v/v) | [7] |

Experimental Protocols

The determination of the physical properties of organic compounds such as this compound relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[11] A common and effective method for determining the boiling point of a small sample of an organic liquid is the capillary method.[17]

Procedure:

-

A few milliliters of the liquid sample (this compound) are placed in a small test tube.[9]

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.[2][17]

-

The test tube is then attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.[15]

-

This assembly is placed in a heating bath (e.g., a Thiele tube or an aluminum block) and heated gently.[2]

-

As the temperature rises, the air trapped in the capillary tube will expand and escape as bubbles.[17]

-

When the boiling point of the liquid is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[2][17]

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[17]

Caption: Experimental workflow for boiling point determination using the capillary method.

Melting Point Determination

For compounds that are solid at room temperature, the melting point is a crucial indicator of purity.[7][18][19][20] Since this compound is a liquid at room temperature, its melting point is determined by cooling the substance until it solidifies and then gently heating it to observe the temperature at which it melts.

Procedure:

-

A small amount of the substance is introduced into a capillary tube.[18]

-

The capillary tube is placed in a cooling bath (e.g., a mixture of dry ice and acetone) to freeze the sample.

-

The tube is then attached to a thermometer and placed in a melting point apparatus, such as a Thiele tube or a metal block apparatus, which is initially at a low temperature.[18]

-

The apparatus is heated slowly, and the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded. This range is the melting point of the substance.[18] For a pure compound, this range is typically narrow.[7][18]

Density Determination

The density of a liquid can be determined using a pycnometer or a hydrometer. The ASTM D3505 standard test method provides a procedure for determining the density of pure liquid chemicals.[12][21]

Procedure (using a pycnometer):

-

The empty pycnometer is cleaned, dried, and weighed accurately.

-

The pycnometer is then filled with the liquid (this compound), ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium.

-

The pycnometer is removed from the bath, wiped dry, and weighed again.

-

The weight of the liquid is determined by subtracting the weight of the empty pycnometer.

-

The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density, such as water.

-

The density of the sample is then calculated by dividing the mass of the liquid by the volume of the pycnometer.

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[1][6] The ASTM D3828 standard test method describes the procedure for flash point determination using a small-scale closed-cup tester.[1][3][5][6][14]

Procedure (Small Scale Closed Cup):

-

A small sample (2 to 4 mL) of the liquid is placed in the test cup of the apparatus.[3][6]

-

The cup is heated at a controlled rate.[1]

-

At regular temperature intervals, an ignition source (a small flame or an electric spark) is introduced into the vapor space above the liquid.[1]

-

The flash point is the lowest temperature at which a flash is observed.[1]

Solubility Determination

The solubility of an organic compound in water provides insight into its polarity. The general principle of "like dissolves like" is a useful guide.[22]

Procedure for Qualitative Determination:

-

In a small test tube, add a measured volume (e.g., 1 mL) of the solvent (water).

-

Add a small, measured amount (e.g., a few drops or a few milligrams) of the solute (this compound).

-

The mixture is agitated vigorously.

-

Observe if the solute dissolves completely, partially, or not at all. For liquids, the formation of a separate layer indicates insolubility.

For quantitative determination, a saturated solution is prepared, and the concentration of the dissolved solute is measured using analytical techniques such as gas chromatography.

Refractive Index Measurement

The refractive index of a liquid is the ratio of the speed of light in a vacuum to its speed in the liquid. It is a characteristic property that is useful for identification and purity assessment. An Abbe refractometer is commonly used for this measurement.[23]

Procedure (using an Abbe refractometer):

-

The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., acetone (B3395972) or ethanol) and allowed to dry.[24]

-

A few drops of the liquid sample are placed on the lower prism.[24]

-

The prisms are closed and locked.

-

Light is directed through the sample using the instrument's light source.

-

The telescope is adjusted to bring the boundary line between the light and dark fields into sharp focus.

-

The compensator is adjusted to eliminate any color fringe at the boundary.

-

The position of the boundary line on the engraved scale is read to obtain the refractive index.[24]

Logical Relationships of Physical Properties

The physical properties of a substance are intrinsically linked to its molecular structure and the intermolecular forces present.

Caption: Relationship between intermolecular forces and key physical properties.

References

- 1. ASTM D3828 - eralytics [eralytics.com]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. store.astm.org [store.astm.org]

- 4. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. store.astm.org [store.astm.org]

- 7. athabascau.ca [athabascau.ca]

- 8. pubs.aip.org [pubs.aip.org]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. byjus.com [byjus.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. store.astm.org [store.astm.org]

- 13. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 14. Supply ASTM D3828 Small Scale Closed Cup Flash Point Tester Wholesale Factory - KAYCAN INSTRUMENT (Dalian) Co.,Ltd [kaycanlab.com]

- 15. scribd.com [scribd.com]

- 16. srd.nist.gov [srd.nist.gov]

- 17. Video: Boiling Points - Procedure [jove.com]

- 18. chem.ucalgary.ca [chem.ucalgary.ca]

- 19. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 20. pennwest.edu [pennwest.edu]

- 21. Standard - Standard Test Method for Density or Relative Density of Pure Liquid Chemicals ASTM D3505 - Swedish Institute for Standards, SIS [sis.se]

- 22. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 23. home.uni-leipzig.de [home.uni-leipzig.de]

- 24. davjalandhar.com [davjalandhar.com]

An In-depth Technical Guide to the Synthesis of 4-Ethyltoluene from Toluene and Ethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-ethyltoluene, a key intermediate in the production of specialty polymers and other fine chemicals. The focus of this document is on the shape-selective alkylation of toluene (B28343) with ethylene (B1197577) using modified zeolite catalysts, a method favored for its high selectivity towards the desired para-isomer. This guide includes detailed experimental protocols, a summary of quantitative data, and visualizations of the reaction pathways and experimental workflows.

Introduction

The ethylation of toluene presents a classic example of electrophilic aromatic substitution. The reaction of toluene with ethylene, typically catalyzed by an acid, can yield three structural isomers: ortho-, meta-, and para-ethyltoluene.[1] For many applications, particularly in the polymer industry for the production of 4-vinyltoluene, high purity this compound (p-ethyltoluene) is required. Traditional Friedel-Crafts catalysts, such as AlCl₃, often lead to a mixture of isomers close to the thermodynamic equilibrium, necessitating costly separation processes.[2]

The advent of shape-selective catalysis, particularly utilizing zeolites like ZSM-5, has revolutionized this process. The specific pore structure of modified ZSM-5 zeolites can sterically hinder the formation of the bulkier ortho- and meta-isomers, thus favoring the production of the para-isomer with high selectivity.[1][2] This guide will delve into the technical aspects of this shape-selective synthesis.

Reaction and Catalysis Overview

The fundamental chemical transformation is the acid-catalyzed alkylation of toluene with ethylene:

CH₃C₆H₅ + C₂H₄ → CH₃C₆H₄C₂H₅ [1]

The key to achieving high para-selectivity lies in the use of a modified zeolite catalyst, most commonly ZSM-5. Unmodified ZSM-5 still produces a mixture of isomers.[2] However, by modifying the zeolite, for instance by passivating the external acid sites or by altering the pore dimensions, the selectivity towards this compound can be dramatically increased.[3]

Catalytic Mechanism

The reaction proceeds via a concerted mechanism within the zeolite pores. A proton from the Brønsted acid site of the zeolite interacts with both the ethylene and the toluene molecules. The protonation of ethylene and the formation of the C-C bond between the developing ethyl cation and the toluene ring occur concurrently.[4] The confined space within the zeolite channels imposes transition state selectivity, favoring the formation of the sterically less demanding para-isomer.

Below is a diagram illustrating the proposed catalytic cycle for the shape-selective alkylation of toluene with ethylene over a zeolite catalyst.

Caption: Catalytic cycle for this compound synthesis.

Quantitative Data on Catalyst Performance

The performance of various modified ZSM-5 catalysts is summarized in the table below. The data highlights the impact of catalyst modification on toluene conversion and selectivity towards this compound. The use of a platelike ZSM-5 with a reduced b-axis thickness (Z5-0.18) and subsequent surface modification with silica (B1680970) (ySi-Z5-0.18) demonstrates a significant enhancement in para-selectivity.[3]

| Catalyst ID | Modification | Toluene Conversion (%) | ET Selectivity (%) | p-ET Selectivity (%) | Reaction Conditions | Reference |

| Z5-0 | Conventional ZSM-5 | 45.2 | 80.1 | 35.8 | T=400°C, P=1 atm, Toluene/Ethanol (B145695)=2 (molar), WHSV=4 h⁻¹ | [3] |

| Z5-0.18 | Platelike ZSM-5 | 58.3 | 88.7 | 50.2 | T=400°C, P=1 atm, Toluene/Ethanol=2 (molar), WHSV=4 h⁻¹ | [3] |

| 1Si-Z5-0.18 | 1 cycle SiO₂-CLD on Z5-0.18 | 40.1 | 90.2 | 80.5 | T=400°C, P=1 atm, Toluene/Ethanol=2 (molar), WHSV=4 h⁻¹ | [3] |

| 2Si-Z5-0.18 | 2 cycles SiO₂-CLD on Z5-0.18 | 25.4 | 92.5 | 95.3 | T=400°C, P=1 atm, Toluene/Ethanol=2 (molar), WHSV=4 h⁻¹ | [3] |

| 3Si-Z5-0.18 | 3 cycles SiO₂-CLD on Z5-0.18 | 18.2 | 93.1 | 95.8 | T=400°C, P=1 atm, Toluene/Ethanol=2 (molar), WHSV=4 h⁻¹ | [3] |

ET: Ethyltoluene; p-ET: para-Ethyltoluene; CLD: Chemical Liquid Deposition; WHSV: Weight Hourly Space Velocity.

Experimental Protocols

This section provides detailed methodologies for the preparation of a highly selective catalyst and the subsequent alkylation reaction.

Catalyst Preparation: Platelike H-ZSM-5 Synthesis[3]

This protocol describes the synthesis of platelike ZSM-5 crystals with a controllable b-axis thickness.

-

Precursor Gel Preparation:

-

Dissolve sodium aluminate (NaAlO₂) in deionized water.

-

To this solution, add tetrapropylammonium (B79313) hydroxide (B78521) (TPAOH, 25%), tetraethyl orthosilicate (B98303) (TEOS), and urea (B33335) under vigorous stirring.

-

The final molar composition of the precursor gel should be: 1 SiO₂ : 0.01 Al₂O₃ : 1.8 TPAOH : 12 H₂O : 0.18 urea.

-

-

Hydrothermal Crystallization:

-

Transfer the precursor gel into a Teflon-lined autoclave.

-

Heat the autoclave at 180°C for 48 hours with stirring.

-

-

Product Recovery and Calcination:

-

After cooling, filter the solid product, wash thoroughly with deionized water, and dry.

-

Calcine the dried solid at 550°C for 6 hours to remove the organic template.

-

-

Ion Exchange:

-

To obtain the acidic form (H-ZSM-5), perform an ion exchange with an aqueous solution of ammonium (B1175870) nitrate (B79036) (1 M).

-

Repeat the ion exchange four times at 95°C for 4 hours each.

-

After the final exchange, wash, dry, and calcine the zeolite at 550°C for 2 hours. The resulting catalyst is denoted as Z5-0.18.

-

Catalyst Modification: Surface Silylation via Chemical Liquid Deposition (CLD)[3]

This procedure passivates the external acid sites of the ZSM-5 catalyst to enhance para-selectivity.

-

Preparation of Silylation Mixture:

-

Add 10 g of the prepared Z5-0.18 catalyst to a solution of 100 g of hexane (B92381) and 10.42 g of TEOS.

-

-

Deposition:

-

Stir the mixture for 4 hours at room temperature.

-

-

Drying and Calcination:

-

Dry the obtained product at 110°C overnight.

-

Calcine at 550°C for 2 hours. This completes one cycle of CLD modification.

-

-

Multiple Cycles:

-

Repeat the procedure for multiple cycles to achieve the desired silica loading and para-selectivity.

-

Vapor-Phase Alkylation of Toluene with Ethylene

This protocol describes a general procedure for the catalytic testing in a fixed-bed reactor, adapted from methodologies for similar zeolite-catalyzed alkylations.[4]

-

Reactor Setup:

-

Use a packed-bed stainless-steel reactor (e.g., 6.6 mm inner diameter).

-

Place a known amount of the catalyst (e.g., 0.5 g) in the center of the reactor, supported by quartz wool.

-

Mix the catalyst with an inert material like acid-washed SiO₂ to ensure uniform temperature distribution and plug-flow hydrodynamics.[4]

-

-

Catalyst Activation:

-

Prior to the reaction, treat the catalyst in situ at a high temperature (e.g., 500°C) for 1 hour under a flow of an inert gas like nitrogen or hydrogen to remove any adsorbed moisture.

-

-

Reaction Execution:

-

Set the reactor to the desired reaction temperature (e.g., 300-440°C).

-

Introduce toluene into the system using a high-performance liquid chromatography (HPLC) pump. The toluene is vaporized before reaching the catalyst bed.

-

Introduce ethylene gas into the feed stream at a controlled flow rate to achieve the desired toluene-to-ethylene molar ratio (e.g., 1.0-16.0).

-

Maintain the desired reaction pressure (e.g., 0.1-2.0 MPa).

-

Control the total feed flow rate to achieve the desired weight hourly space velocity (WHSV).

-

-

Product Analysis:

-

Pass the reactor effluent through a condenser to collect the liquid products.

-

Analyze the liquid and gaseous products using online gas chromatography (GC) equipped with a suitable column (e.g., capillary column) and a flame ionization detector (FID).[4]

-

Confirm the identity of the products using gas chromatography-mass spectrometry (GC-MS).[4]

-

Experimental and Logical Workflow Visualization

The following diagrams illustrate the logical flow of the synthesis and characterization process.

Catalyst Synthesis and Modification Workflow

References

- 1. Titanium‐Catalyzed Hydroaminoalkylation of Ethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Urea-induced platelike ZSM-5 zeolites with Si zoning for efficient alkylation of toluene with ethanol to para -ethyltoluene - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QI00100E [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

4-Ethyltoluene: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed examination of 4-ethyltoluene, a significant aromatic hydrocarbon. The following sections will delve into its chemical identity, physicochemical properties, and relevant experimental protocols, offering valuable insights for its application in research and development.

Core Chemical Identity

CAS Number: 622-96-8[1][2][3][4][5]

This compound is an organic compound classified as a substituted aromatic hydrocarbon. Its structure consists of a benzene (B151609) ring substituted with a methyl group and an ethyl group at the para (1 and 4) positions.

Synonyms

The compound is known by several alternative names in scientific literature and commercial databases. These include:

Physicochemical Data

A summary of key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C9H12 | [1][2][5] |

| Molecular Weight | 120.19 g/mol | [1][4][5] |

| CAS Number | 622-96-8 | [1][2][3][4][5] |

| EC Number | 210-761-2 | [4] |

| Melting Point | -62 °C | [5] |

| Boiling Point | 162 °C (lit.) | [4][5] |

| Density | 0.861 g/mL at 25 °C (lit.) | [4][5] |

| Refractive Index | n20/D 1.495 (lit.) | [5] |

| Flash Point | 98 °F | [5] |

| Autoignition Temperature | 887 °F | [4][5] |

| Water Solubility | 94.9 mg/L (experimental) | [2][5] |

| LogP | 3.63 | [1] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are crucial for reproducibility and further investigation.

High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase HPLC method can be employed for the analysis of this compound.[1]

-

Column: Newcrom R1, a reverse-phase column with low silanol (B1196071) activity.[1]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.[1]

-

Mass Spectrometry (MS) Compatibility: For applications requiring MS detection, phosphoric acid should be substituted with formic acid in the mobile phase.[1]

-

UPLC Applications: For faster analysis, columns with smaller particle sizes (e.g., 3 µm) are available.[1]

-

Applications: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[1]

Logical Relationships and Workflows

The following diagram illustrates a generalized workflow for the analysis and application of this compound in a research context.

Caption: A workflow diagram illustrating the synthesis, analysis, and application of this compound.

References

Spectroscopic Profile of 4-Ethyltoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-ethyltoluene, a key aromatic hydrocarbon. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, characterization, and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the protons of the ethyl and methyl substituents. The spectrum was recorded on an 89.56 MHz instrument using deuterated chloroform (B151607) (CDCl₃) as the solvent.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.08 | Multiplet | 4H | Aromatic protons (H-2, H-3, H-5, H-6) |

| ~2.59 | Quartet | 2H | Methylene (B1212753) protons (-CH₂-) |

| ~2.30 | Singlet | 3H | Methyl protons (-CH₃ of toluene) |

| ~1.22 | Triplet | 3H | Methyl protons (-CH₃ of ethyl) |

Note on Coupling: The quartet for the methylene protons arises from coupling with the adjacent methyl protons of the ethyl group. Similarly, the triplet for the methyl protons of the ethyl group is due to coupling with the adjacent methylene protons. A typical aliphatic H-C-C-H coupling constant (³JHH) is in the range of 6-8 Hz.[2] Aromatic proton-proton coupling constants typically range from 6-10 Hz for ortho coupling and 1-3 Hz for meta coupling.[2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard.

| Chemical Shift (δ) ppm | Assignment |

| ~142 | C-4 (quaternary, attached to ethyl group) |

| ~135 | C-1 (quaternary, attached to methyl group) |

| ~129 | C-2, C-6 (aromatic CH) |

| ~128 | C-3, C-5 (aromatic CH) |

| ~28 | -CH₂- (ethyl group) |

| ~21 | -CH₃ (toluene methyl group) |

| ~16 | -CH₃ (ethyl group) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, a liquid aromatic hydrocarbon, exhibits characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Strong | Aromatic C-H stretch[3][4] |

| 3000-2850 | Medium | Aliphatic C-H stretch[4] |

| 1600-1585 | Medium | Aromatic C=C ring stretch[3] |

| 1500-1400 | Medium | Aromatic C=C ring stretch[3] |

| 1470-1450 | Medium | C-H bend (alkanes)[5] |

| 900-675 | Strong | C-H out-of-plane bend (aromatics)[3][5] |

The pattern of the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can be indicative of the substitution pattern on the aromatic ring.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. Electron ionization (EI) is a common technique for volatile organic compounds like this compound.[6]

| m/z | Relative Intensity | Assignment |

| 120 | Moderate | Molecular Ion [M]⁺ |

| 105 | 100% (Base Peak) | [M-CH₃]⁺ (loss of a methyl group) |

| 91 | Moderate | [C₇H₇]⁺ (tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (phenyl ion) |

The fragmentation pattern is a characteristic fingerprint of the molecule. The base peak at m/z 105 corresponds to the stable benzylic carbocation formed by the loss of a methyl radical from the ethyl group. The peak at m/z 91 is the characteristic tropylium (B1234903) ion, common in the mass spectra of alkylbenzenes.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[7]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean vial.[7]

-

Gently vortex or sonicate the mixture to ensure complete dissolution.[7]

-

Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4.0 to 5.0 cm.[7][8]

-

Wipe the outside of the NMR tube with a lint-free tissue and cap it securely.[7]

Instrumental Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[7]

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[7]

-

Tune and match the probe to the nucleus of interest (¹H or ¹³C).[7]

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay, and initiate data collection.[7]

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) of the FT-IR spectrometer are clean.

-

For liquid samples, one or two drops of this compound are sufficient.

-

If using salt plates, place a drop of the liquid on one plate and carefully place the second plate on top to create a thin film.

-

If using an ATR accessory, place a drop of the liquid directly onto the crystal.

Instrumental Setup and Data Acquisition:

-

Record a background spectrum of the empty cell or clean ATR crystal.

-

Place the prepared sample in the instrument's sample compartment.

-

Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

Mass Spectrometry (Electron Ionization)

Sample Introduction:

-

For a volatile liquid like this compound, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is common.

-

The sample is vaporized in the ion source of the mass spectrometer.[6]

Ionization and Analysis:

-

In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6]

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Correlation of spectroscopic data to the molecular structure of this compound.

References

- 1. This compound(622-96-8) 1H NMR spectrum [chemicalbook.com]

- 2. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

Solubility of 4-Ethyltoluene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-ethyltoluene in various organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide presents solubility information for analogous aromatic hydrocarbons, namely toluene, ethylbenzene, and xylene, to provide a strong predictive framework. It also details standardized experimental protocols for determining solubility and outlines the underlying principles of solvent-solute interactions.

Core Concepts in Solubility

The solubility of a substance, in this case, this compound, in a particular solvent is governed by the principle of "like dissolves like." This adage refers to the similarity of intermolecular forces between the solute and solvent molecules. As an alkylbenzene, this compound is a nonpolar compound, characterized by a benzene (B151609) ring with methyl and ethyl substituents. Its solubility is therefore highest in solvents with similar nonpolar characteristics.

Key intermolecular forces at play include:

-

Van der Waals Forces (London Dispersion Forces): These are the primary forces of attraction between nonpolar molecules like this compound and nonpolar solvents.

-

Dipole-Dipole Interactions: These occur between polar molecules. While this compound is largely nonpolar, a small dipole moment exists, allowing for weak interactions with polar solvents.

-

Hydrogen Bonding: This is a strong type of dipole-dipole interaction that this compound does not participate in as a hydrogen bond donor, but its aromatic ring can act as a very weak hydrogen bond acceptor.

Quantitative Solubility Data

The following tables summarize the qualitative and, where available, quantitative solubility of structurally similar aromatic hydrocarbons in various organic solvents.

Table 1: Solubility of Toluene in Common Organic Solvents [1][2][3]

| Solvent | Qualitative Solubility |

| Ethanol | Miscible |

| Benzene | Miscible |

| Diethyl Ether | Miscible |

| Acetone | Miscible |

| Chloroform | Miscible |

| Glacial Acetic Acid | Miscible |

| Carbon Disulfide | Miscible |

| Water | Insoluble |

Table 2: Solubility of Ethylbenzene in Common Organic Solvents [4]

| Solvent | Qualitative Solubility |

| Benzene | Highly Soluble |

| Ethanol | Highly Soluble |

| Hexane | Highly Soluble |

| Water | Practically Insoluble |

Table 3: Solubility of Xylene (Isomer Mixture) in Common Organic Solvents [5]

| Solvent | Qualitative Solubility |

| Absolute Alcohol | Miscible |

| Ether | Miscible |

| Many other organic liquids | Miscible |

| Water | Insoluble |

Experimental Protocols for Solubility Determination

Several established methods can be employed to quantitatively determine the solubility of this compound in organic solvents. The choice of method often depends on the physical state of the solute and the desired precision.

Gravimetric Method

This classical method is straightforward and relies on the direct measurement of mass.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached and a saturated solution is formed.

-

Separation: The undissolved solute is separated from the saturated solution by filtration or centrifugation.

-

Solvent Evaporation: A precisely measured aliquot of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

-

Mass Determination: The container with the remaining solute (this compound) is weighed. The mass of the dissolved solute is determined by subtracting the initial weight of the empty container.

-

Calculation: The solubility is then calculated and expressed in terms of grams of solute per 100 grams of solvent or moles of solute per liter of solvent.

Spectroscopic Method (UV-Vis)

This method is suitable for aromatic compounds like this compound that exhibit absorbance in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound in the desired solvent are prepared at known concentrations. The UV-Vis absorbance of each standard is measured at a wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

-

Saturated Solution Preparation: A saturated solution of this compound is prepared as described in the gravimetric method.

-

Dilution: A small, accurately measured volume of the clear saturated solution is diluted with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at the same λmax.

-

Concentration Determination: The concentration of this compound in the diluted sample is determined from the calibration curve. The concentration of the original saturated solution is then calculated by accounting for the dilution factor.

Chromatographic Method (Gas Chromatography - GC)

Gas chromatography is a highly sensitive and selective method for determining the concentration of volatile compounds like this compound.

Methodology:

-

Calibration Standards: A set of standard solutions of this compound in the chosen solvent are prepared at various known concentrations.

-

GC Analysis of Standards: A fixed volume of each standard solution is injected into the gas chromatograph. The area under the peak corresponding to this compound is recorded for each concentration. A calibration curve of peak area versus concentration is then constructed.

-

Saturated Solution Preparation: A saturated solution is prepared as previously described.

-

Sample Analysis: A known volume of the clear saturated solution is injected into the GC under the same conditions as the standards.

-

Concentration Determination: The peak area for this compound in the sample is measured, and the concentration is determined from the calibration curve.

Visualizing the Experimental Workflow

The general process for experimentally determining the solubility of this compound can be visualized as a logical workflow.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

- 1. Toluene - Wikipedia [en.wikipedia.org]

- 2. Toluene - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Xylene - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermodynamic Properties of 4-Ethyltoluene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of 4-ethyltoluene and its isomers, 2-ethyltoluene and 3-ethyltoluene. Understanding these properties is crucial for a variety of applications, including reaction engineering, process design, and the development of structure-property relationships in medicinal chemistry. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visualizations to illustrate fundamental concepts.

Core Thermodynamic Properties

The thermodynamic stability and behavior of the ethyltoluene isomers are dictated by their molecular structure. The position of the ethyl and methyl groups on the benzene (B151609) ring influences their electronic and steric environment, leading to differences in their thermodynamic properties.

Data Presentation

The following tables summarize the key thermodynamic properties for 2-ethyltoluene, 3-ethyltoluene, and this compound. The data has been compiled from various sources and represents the most reliable values currently available. It is important to note that values from different sources may have slight variations due to different experimental or computational methods.

Table 1: Enthalpy of Formation, Entropy, and Gibbs Free Energy of Formation for Ethyltoluene Isomers (Ideal Gas Phase at 298.15 K)

| Isomer | Chemical Structure | Standard Ideal Gas Enthalpy of Formation (ΔHf°) (kJ/mol) | Standard Ideal Gas Entropy (S°) (J/mol·K) | Standard Ideal Gas Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) |

| 2-Ethyltoluene |  | -18.7 ± 1.8 | 398.5 ± 4.2 | 111.4 |

| 3-Ethyltoluene |  | -20.6 ± 1.8 | 405.4 ± 4.2 | 111.8 |

| This compound |  | -21.4 ± 1.8 | 398.1 ± 4.2 | 110.9 |

Note: Gibbs Free Energy of Formation is calculated using the formula ΔGf° = ΔHf° - TΔSf°, where ΔSf° is the entropy of formation.

Table 2: Physical and Thermochemical Properties of Ethyltoluene Isomers

| Property | 2-Ethyltoluene | 3-Ethyltoluene | This compound |

| CAS Number | 611-14-3[1] | 620-14-4 | 622-96-8[2] |

| Molecular Formula | C₉H₁₂ | C₉H₁₂ | C₉H₁₂ |

| Molar Mass ( g/mol ) | 120.19 | 120.19 | 120.195[2] |

| Boiling Point (°C) | 164-165[1] | 158-159 | 162[2] |

| Density (g/mL at 25°C) | 0.887[1] | 0.865 | 0.861 |

| Standard Enthalpy of Combustion (liquid) (ΔHc°) (kJ/mol) | -5024.1 ± 1.7 | -5022.2 ± 1.7 | -5021.4 ± 1.7 |

| Ideal Gas Heat Capacity (Cp) (J/mol·K at 298.15 K) | 154.35 | 155.81 | 154.35 |

Experimental Protocols

The determination of thermodynamic properties relies on precise experimental techniques. Below are detailed methodologies for key experiments.

Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion is a fundamental thermochemical property from which the enthalpy of formation can be derived. Bomb calorimetry is the primary experimental technique for its determination.

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess pure oxygen. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:

-

Parr-type bomb calorimeter

-

High-precision thermometer (e.g., Beckmann thermometer or a digital thermometer with high resolution)

-

Pellet press

-

Fuse wire (e.g., nickel-chromium or platinum)

-

Oxygen cylinder with pressure regulator

-

Balance with high precision

Procedure:

-

Sample Preparation: A known mass (typically 0.7-1.0 g) of the ethyltoluene isomer is accurately weighed.[3] Liquid samples are typically encapsulated in a gelatin capsule of known heat of combustion.

-

Bomb Assembly: The sample is placed in the sample cup inside the bomb. A piece of fuse wire of known length and mass is connected to the electrodes, with the wire in contact with the sample.[4]

-

Pressurization: The bomb is sealed and purged with a small amount of oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 30 atm.[4][5]

-

Calorimeter Setup: The bomb is placed in the calorimeter bucket containing a known mass of water. The calorimeter is assembled, ensuring the stirrer and thermometer are correctly positioned.

-

Temperature Equilibration: The stirrer is started, and the initial temperature of the water is recorded at regular intervals until a constant rate of temperature change is observed.[3]

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Post-Ignition Temperature Measurement: The temperature of the water is recorded at regular intervals as it rises and then begins to cool.

-

Corrections: The final temperature rise is corrected for heat exchange with the surroundings. The heat contributions from the combustion of the fuse wire and any nitric acid formed from residual nitrogen are subtracted from the total heat released.

-

Calculation: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[3][6] The enthalpy of combustion of the ethyltoluene isomer is then calculated using the corrected temperature rise and the heat capacity of the calorimeter.

Determination of Heat Capacity using Adiabatic Calorimetry

Adiabatic calorimetry is a precise method for measuring the heat capacity of a substance as a function of temperature.

Principle: A known amount of heat is supplied to the sample in a calorimeter that is thermally isolated from its surroundings. The resulting temperature increase is measured.

Apparatus:

-

Adiabatic calorimeter with a sample cell

-

Heater with a stable power supply

-

High-precision temperature sensor (e.g., platinum resistance thermometer)

-

Vacuum system to maintain an adiabatic shield

Procedure:

-

Sample Loading: A known mass of the ethyltoluene isomer is sealed in the sample cell.

-

Thermal Equilibration: The sample is cooled to the starting temperature of the measurement range.

-

Heating Periods: A precisely measured amount of electrical energy is supplied to the sample cell heater for a short period, causing a small increase in temperature.

-

Equilibration Periods: The energy input is stopped, and the sample is allowed to reach thermal equilibrium. The final temperature is recorded.

-

Data Acquisition: This process of heating and equilibration is repeated over the desired temperature range.

-

Calculation: The heat capacity at each temperature is calculated from the amount of heat supplied and the corresponding temperature rise.

Determination of Entropy

The standard entropy of a substance is determined from heat capacity measurements down to a very low temperature, ideally approaching absolute zero.

Principle: Based on the third law of thermodynamics, the entropy of a perfect crystal at absolute zero is zero.[7] The entropy at a given temperature is calculated by integrating the heat capacity divided by the temperature from 0 K to the desired temperature.

Procedure:

-

Low-Temperature Heat Capacity Measurement: The heat capacity of the solid phase of the ethyltoluene isomer is measured from a very low temperature (e.g., using a cryostat) up to its melting point using a technique like adiabatic calorimetry.

-

Enthalpy of Fusion Measurement: The enthalpy of fusion (melting) is measured at the melting point.

-

Liquid-Phase Heat Capacity Measurement: The heat capacity of the liquid phase is measured from the melting point to the desired temperature.

-

Entropy Calculation: The total entropy at a given temperature T is the sum of the entropy contributions from the solid phase, the phase transition (fusion), and the liquid phase:

-

S(T) = ∫0Tm (Cp,solid/T) dT + ΔHfus/Tm + ∫TmT (Cp,liquid/T) dT

-

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the thermodynamic properties of ethyltoluene isomers.

References

- 1. 2-Ethyltoluene 99 611-14-3 [sigmaaldrich.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chemistry.montana.edu [chemistry.montana.edu]

- 4. web.williams.edu [web.williams.edu]

- 5. personal.utdallas.edu [personal.utdallas.edu]

- 6. biopchem.education [biopchem.education]

- 7. Measuring Entropy and Entropy Changes – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]

An In-depth Technical Guide on the Reactivity and Chemical Properties of 4-Ethyltoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyltoluene, also known by its IUPAC name 1-ethyl-4-methylbenzene, is an aromatic hydrocarbon with the chemical formula C₉H₁₂. It is a colorless liquid characterized by a benzene (B151609) ring substituted with a methyl group and an ethyl group at the para position. As one of the three isomers of ethyltoluene, it serves as a crucial intermediate in the synthesis of various organic compounds and polymers. Its primary industrial application is as a precursor to para-methylstyrene (4-vinyltoluene), a comonomer used in the production of specialty polystyrenes. Additionally, it finds use as a solvent in industrial processes and as an additive in gasoline. This document provides a comprehensive overview of the physical properties, synthesis, chemical reactivity, and experimental protocols related to this compound, tailored for professionals in research and development.

Physical and Chemical Properties

This compound is a colorless, flammable liquid with an aromatic odor. It is insoluble in water but miscible with common organic solvents. The key physical and chemical properties are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 120.19 g/mol | |

| Appearance | Colorless liquid | |

| Density | 0.861 g/cm³ at 20 °C | |

| Boiling Point | 162 °C | |

| Melting Point | -62 °C | |

| Flash Point | 43 °C (closed cup) | |

| Refractive Index | n20/D 1.495 | |

| Solubility in Water | 94.9 mg/L (experimental) | |

| Autoignition Temp. | 475 °C |

Table 2: Identifiers and Registry Information

| Identifier | Value | Reference(s) |

| IUPAC Name | 1-Ethyl-4-methylbenzene | |

| Synonyms | p-Ethyltoluene, 4-Methylethylbenzene | |

| CAS Number | 622-96-8 | |

| Chemical Formula | C₉H₁₂ | |

| SMILES | CCc1ccc(C)cc1 | |

| InChI Key | JRLPEMVDPFPYPJ-UHFFFAOYSA-N |

Synthesis of this compound

The primary industrial method for producing this compound is the Friedel-Crafts alkylation of toluene (B28343) with ethylene (B1197577). This reaction is typically catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), or solid acid catalysts. While traditional methods produce a mixture of ortho, meta, and para isomers, modern processes often employ shape-selective modified zeolite catalysts, like H-ZSM-5, to achieve high selectivity (up to 98%) for the desired para-isomer.

Caption: Industrial synthesis of this compound via shape-selective alkylation.

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Alkylation

This protocol describes a lab-scale synthesis of this compound. Caution: This procedure involves corrosive and flammable materials. It must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

-

Materials:

-

Toluene (anhydrous, 100 mL, ~0.94 mol)

-

Aluminum chloride (anhydrous, 5 g, 37.5 mmol)

-

Chloroethane (B1197429) (25 g, ~0.39 mol) or Ethylene gas

-

Hydrochloric acid (1 M, 100 mL)

-

Saturated sodium bicarbonate solution (100 mL)

-

Saturated sodium chloride solution (brine, 100 mL)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Diethyl ether

-

-

Apparatus:

-

500 mL three-necked round-bottom flask

-

Reflux condenser with a drying tube (CaCl₂)

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

-

-

Procedure:

-

Set up the three-necked flask with the stirrer, reflux condenser, and dropping funnel in a fume hood. Ensure all glassware is dry.

-

Place anhydrous toluene (100 mL) in the flask and cool it to 0-5 °C using an ice bath.

-

Carefully add anhydrous aluminum chloride (5 g) in portions to the stirred toluene. The mixture may produce some HCl gas.

-

Slowly add chloroethane (25 g) from the dropping funnel to the reaction mixture over 30-45 minutes, maintaining the temperature below 10 °C. If using ethylene gas, bubble it through the mixture at a controlled rate.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Quench the reaction by slowly pouring the mixture over 200 g of crushed ice in a large beaker. Stir until the ice has melted and the aluminum salts have dissolved.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of water, 100 mL of saturated NaHCO₃ solution, and finally 100 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (diethyl ether, if used for extraction) by rotary evaporation.

-

Purify the resulting crude product by fractional distillation, collecting the fraction boiling at approximately 162 °C. The product can be characterized by ¹H NMR and GC-MS to confirm purity and isomeric ratio.

-

Chemical Reactivity

The reactivity of this compound is dominated by its aromatic ring and the two alkyl substituents. The methyl and ethyl groups are electron-donating, activating the ring towards electrophilic aromatic substitution and directing incoming electrophiles to the ortho and para positions. Since the para position is blocked, substitution occurs at the positions ortho to the methyl and ethyl groups.

Electrophilic Aromatic Substitution (EAS)

This is the most significant class of reactions for this compound. The activating nature of the alkyl groups makes it more reactive than benzene.

-

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid (nitrating mixture) yields a mixture of 4-ethyl-2-nitrotoluene and 4-ethyl-3-nitrotoluene. The ratio of these isomers can be influenced by reaction conditions.

-

Halogenation: In the presence of a Lewis acid catalyst (e.g., FeCl₃, AlBr₃), this compound reacts with chlorine (Cl₂) or bromine (Br₂) to yield halo-substituted products, primarily at the positions ortho to the alkyl groups.

-

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid (-SO₃H) group onto the ring.

-

Friedel-Crafts Acylation/Alkylation: The activated ring can undergo further acylation or alkylation, though steric hindrance and the presence of existing alkyl groups can influence the reaction's feasibility and regioselectivity.

Caption: General mechanism for Electrophilic Aromatic Substitution on this compound.

Table 3: Key Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents/Catalyst | Major Product(s) | Reference(s) |

| Nitration | HNO₃ / H₂SO₄ | 4-Ethyl-2-nitrotoluene & 4-Ethyl-3-nitrotoluene | |

| Halogenation | Cl₂ or Br₂ / Lewis Acid | 2-Chloro-4-ethyltoluene or 2-Bromo-4-ethyltoluene | |

| Sulfonation | Fuming H₂SO₄ | This compound-2-sulfonic acid |

Experimental Protocol: Nitration of this compound

This protocol is adapted from standard procedures for aromatic nitration. Caution: This reaction is highly exothermic and involves extremely corrosive acids. Strict temperature control is essential to prevent over-nitration and potential explosion hazards. Perform in a fume hood with appropriate PPE.

-

Materials:

-

This compound (12.0 g, 0.1 mol)

-

Concentrated Sulfuric Acid (~98%, 25 mL)

-

Concentrated Nitric Acid (~70%, 10 mL)

-

Ice

-

Diethyl ether

-

5% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Apparatus:

-

250 mL three-necked flask

-

Dropping funnel

-

Thermometer

-

Magnetic stirrer

-

Ice-salt bath

-

-

Procedure:

-

In the 250 mL flask, place the concentrated sulfuric acid (25 mL) and cool the flask in an ice-salt bath to below 0 °C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (10 mL) to the cold, stirred sulfuric acid. Maintain the temperature below 10 °C throughout the addition.

-

Once the nitrating mixture is prepared and cooled to below 0 °C, add this compound (12.0 g) dropwise from the funnel over 30 minutes. It is critical to keep the internal temperature of the reaction mixture below 5 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes, then allow it to slowly warm to room temperature and stir for another hour.

-

Pour the reaction mixture slowly and carefully onto 200 g of crushed ice in a beaker, stirring continuously.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the ether extracts and wash them with water (100 mL), followed by 5% sodium bicarbonate solution (100 mL) until effervescence ceases, and then again with water (100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the ether using a rotary evaporator.

-

The resulting crude oil is a mixture of nitrated isomers, which can be separated by column chromatography or fractional distillation under reduced pressure.

-

Side-Chain Reactivity

-

Oxidation: The alkyl side-chains can be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. Oxidation typically occurs at the benzylic position. Vigorous oxidation can cleave the ethyl group and oxidize the methyl group, ultimately yielding terephthalic acid. More controlled oxidation can yield products like 4-methylacetophenone or 4-ethylbenzoic acid.

-

Free Radical Halogenation: Under UV light or with a radical initiator (like AIBN), this compound can undergo free radical substitution at the benzylic positions of the ethyl and methyl groups. This leads to the formation of haloalkyl derivatives.

-

Dehydrogenation: A reaction of significant industrial importance is the catalytic dehydrogenation of this compound to produce 4-vinyltoluene (p-methylstyrene). This is typically performed at high temperatures over a metal oxide catalyst.

Caption: Key chemical transformations of this compound.

Applications in Research and Industry

The chemical properties of this compound make it a versatile compound with several key applications:

-

Polymer Synthesis: Its primary use is as a feedstock for the production of 4-vinyltoluene, a monomer used in specialty plastics, coatings, and resins.

-

Chemical Intermediate: It serves as a starting material for the synthesis of various fine chemicals, including pharmaceuticals, agrochemicals, and dyes, by leveraging the reactivity of its aromatic ring and alkyl side-chains.

-

Solvent: Due to its good solubility for organic compounds, it is used as a solvent in paints, inks, and cleaning agents.

-

Fuel Additive: It is used as an additive in gasoline to improve the octane (B31449) rating.

Toxicology and Safety Information

This compound is a flammable liquid and poses a moderate health hazard. It is a skin and eye irritant. Inhalation of vapors can cause respiratory irritation, and aspiration into the lungs if swallowed can cause severe damage.

Table 4: Safety and Toxicological Data

| Parameter | Value | Reference(s) |

| Flash Point | 43 °C (109.4 °F) - closed cup | |

| Hazard Statements | H226: Flammable liquid and vapor.H304: May be fatal if swallowed and enters airways. | |

| Precautionary Statements | P210, P301+P310, P331 | |

| LD₅₀ (Oral, Rat) | 4850 mg/kg | |

| Health Effects | Mild skin and eye irritant. |

An In-depth Technical Guide to the Environmental Fate of 4-Ethyltoluene

Introduction

4-Ethyltoluene (CAS No. 622-96-8), also known as p-ethyltoluene, is a colorless aromatic hydrocarbon with the chemical formula C₉H₁₂.[1][2] It is an isomer of ethyltoluene and finds application as a solvent in paints, coatings, and adhesives, and as an intermediate in the synthesis of other chemicals, including specialty polystyrenes and pharmaceuticals.[1][2] Given its use in various industrial processes, understanding the environmental fate and potential ecotoxicological effects of this compound is crucial for researchers, environmental scientists, and drug development professionals to conduct comprehensive risk assessments and develop sustainable practices. This guide provides a detailed overview of its physicochemical properties, environmental distribution, degradation pathways, and toxicological profile, supported by quantitative data and descriptions of relevant experimental protocols.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These parameters influence its distribution between air, water, and soil, as well as its potential for transport and bioaccumulation. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₂ | [3] |

| Molecular Weight | 120.19 g/mol | [4] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Melting Point | -62 °C | [3][5] |

| Boiling Point | 162 °C | [2][5] |

| Density | 0.861 g/mL at 25 °C | [2][5] |

| Vapor Pressure | 3.00 mmHg (at 25 °C) | [3][6] |

| Water Solubility | 94.9 mg/L (experimental) | [1][5] |

| Flash Point | 36 - 43 °C (closed cup) | [3][7] |

| Log P (Octanol-Water Partition Coeff.) | 3.63 |[8][9] |

Environmental Fate and Transport

The journey of this compound through the environment is dictated by processes such as volatilization, adsorption, and degradation. Its properties suggest it will partition between atmospheric, terrestrial, and, to a lesser extent, aquatic compartments.

References

- 1. Page loading... [guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. 1-Ethyl-4-Methylbenzene | C9H12 | CID 12160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 622-96-8 [chemicalbook.com]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. This compound = 95.0 GC 622-96-8 [sigmaaldrich.com]

- 8. srd.nist.gov [srd.nist.gov]

- 9. This compound | SIELC Technologies [sielc.com]

4-ethyltoluene material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet for 4-Ethyltoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data sheet (MSDS) for this compound. The information is compiled from various safety data sheets to ensure a thorough understanding of the substance's properties and associated hazards. This document is intended for professionals in research, science, and drug development who may handle or be exposed to this chemical.

Chemical Identification

This compound is an aromatic hydrocarbon.[1] It is a colorless liquid with a sweet, aromatic odor.[2]

-

Synonyms: 1-Ethyl-4-methylbenzene, p-Ethyltoluene, 4-Methylethylbenzene[2][3][4]

-

CAS Number: 622-96-8[2]

-

Molecular Weight: 120.19 g/mol [1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Appearance | Clear, colorless to slightly yellow liquid | [2][4][6] |

| Odor | Aromatic, sweet, toluene-like | [2][4] |

| Boiling Point | 161.7 °C to 162 °C | [5][6][7] |

| Melting Point | -62 °C | [4] |

| Flash Point | 36 °C to 43 °C (closed cup) | [1][5][8] |

| Density | 0.861 to 0.867 g/cm³ at 25 °C | [5][6][7] |

| Vapor Pressure | 2.93 to 3 mmHg at 25 °C | [4][5] |

| Vapor Density | 4.15 (air=1) | [4] |

| Water Solubility | 95 mg/L; Insoluble in water | [2][5][6] |

| Refractive Index | 1.495 to 1.498 at 20 °C | [5][8] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical.[3] The GHS classification is summarized below.

Hazard Statements:

-

H304: May be fatal if swallowed and enters airways.[8][9][10]

-

H315: Causes skin irritation.[10]

-

H319: Causes serious eye irritation.[10]

-

H335: May cause respiratory irritation.[10]

-

H336: May cause drowsiness or dizziness.[10]

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[9][10][11]

-

P240: Ground/bond container and receiving equipment.[9][10][11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][10]

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[9][10]

-

P403+P235: Store in a well-ventilated place. Keep cool.[9][10]

Toxicological Information

The toxicological effects of this compound have been studied in animal models. It is considered to have low acute toxicity but can cause irritation and other health effects.

| Route of Exposure | Species | Value | Effect | Reference |

| Oral | Rat | LD50 = 4850 mg/kg | [3] | |

| Dermal | Rabbit | LD50 > 5000 mg/kg | [3] | |

| Inhalation | Rat | LC50 > 3900 ppm (6 h) | [3] | |

| Skin | Rabbit | - | Mild irritant | [8][12] |

| Eye | Rabbit | - | Mild irritant | [8][12] |

Chronic Effects: Long-term exposure may cause central nervous system depression.[4] A 13-week oral study in rats showed effects on mortality and clinical chemistry at 300 mg/kg/day, and male reproductive system effects at 900 mg/kg.[12]

Experimental Protocols

Detailed experimental protocols for determining the toxicological and physical properties of chemicals are standardized by organizations such as the OECD (Organisation for Economic Co-operation and Development) and ASTM International. The data presented in this guide are derived from studies that likely followed such established methodologies. For specific experimental details, researchers should refer to the primary literature or the full safety data sheets from the suppliers.

First-Aid Measures

The following diagram outlines the recommended first-aid procedures for different routes of exposure to this compound.

General Advice: Show the safety data sheet to the doctor in attendance.[9][10]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[3][10] Aspiration may lead to pulmonary edema.[4]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[3]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3]

-

Ingestion: Do NOT induce vomiting.[3][9][10] Call a physician or poison control center immediately.[3] If vomiting occurs naturally, have the victim lean forward.[3]

Fire-Fighting Measures

This compound is a flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3]

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical, or foam.[3]

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

Specific Hazards: Containers may explode when heated.[3] Hazardous combustion products include carbon monoxide and carbon dioxide.[3]

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Handling and Storage

Handling:

-

Keep away from open flames, hot surfaces, and sources of ignition.[3][9]

-

Use spark-proof tools and explosion-proof equipment.[3]

-

Take precautionary measures against static discharges.[3][9]

-

Avoid contact with skin and eyes.[3] Do not breathe mist, vapors, or spray.[3]

-

Use only in a well-ventilated area.[10]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][9]

-

Keep away from heat, sparks, and flame.[3]

-

Incompatible materials include strong oxidizing agents.[3]

Exposure Controls and Personal Protection

Engineering Controls:

-

Ensure adequate ventilation, especially in confined areas.[3]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[3]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]

-

Respiratory Protection: Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

| Component | ACGIH TLV | OSHA PEL | NIOSH IDLH |

| This compound | Not established | Not established | Not established |

Stability and Reactivity

-

Reactivity: Not reactive under normal conditions.

-

Chemical Stability: Stable under normal temperatures and pressures.[3][4]

-

Conditions to Avoid: Ignition sources, excess heat.[4]

-

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide.[3][4]

-

Hazardous Polymerization: Has not been reported.[4]

This guide is intended to provide key safety information. Always refer to the most current and complete safety data sheet from the supplier before handling this chemical.

References

- 1. This compound|High-Purity Research Chemical [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 622-96-8 [chemicalbook.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. 4-乙基甲苯 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. This compound | 622-96-8 | TCI AMERICA [tcichemicals.com]

- 12. This compound - Hazardous Agents | Haz-Map [haz-map.com]

Quantum Chemical Insights into 4-Ethyltoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract